molecular formula C15H19NO4 B15150531 3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid

3-[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid

Cat. No.: B15150531
M. Wt: 277.31 g/mol
InChI Key: LRCBHFOYDOGHQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid is an organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a methoxy group, a morpholinomethyl group, and an acrylic acid moiety attached to a phenyl ring. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with morpholine and formaldehyde to form the intermediate 4-methoxy-3-(morpholinomethyl)benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malonic acid or its derivatives to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acrylic acid moiety can be reduced to form the corresponding saturated acid.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products Formed

    Oxidation: 3-(4-Hydroxy-3-(morpholinomethyl)phenyl)acrylic acid.

    Reduction: 3-(4-Methoxy-3-(morpholinomethyl)phenyl)propionic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The methoxy and morpholinomethyl groups can interact with enzymes and receptors, potentially inhibiting or activating biological processes. The acrylic acid moiety can also participate in conjugation reactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)acrylic acid: Lacks the morpholinomethyl group, resulting in different chemical and biological properties.

    3-(4-Hydroxy-3-(morpholinomethyl)phenyl)acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity.

    3-(4-Methoxy-3-(piperidin-1-ylmethyl)phenyl)acrylic acid: Contains a piperidinyl group instead of a morpholinomethyl group, which can alter its biological activity.

Uniqueness

3-(4-Methoxy-3-(morpholinomethyl)phenyl)acrylic acid is unique due to the presence of both the methoxy and morpholinomethyl groups, which confer specific chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C15H19NO4

Molecular Weight

277.31 g/mol

IUPAC Name

3-[4-methoxy-3-(morpholin-4-ylmethyl)phenyl]prop-2-enoic acid

InChI

InChI=1S/C15H19NO4/c1-19-14-4-2-12(3-5-15(17)18)10-13(14)11-16-6-8-20-9-7-16/h2-5,10H,6-9,11H2,1H3,(H,17,18)

InChI Key

LRCBHFOYDOGHQV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)O)CN2CCOCC2

Origin of Product

United States

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